molecular formula C25H35F3N6O8 B10786689 (S)-1-((2-aminobenzoyl)glycyl)-N-((R)-1-(((R)-1-(hydroxyamino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide,trifluoroacetatesalt

(S)-1-((2-aminobenzoyl)glycyl)-N-((R)-1-(((R)-1-(hydroxyamino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide,trifluoroacetatesalt

Cat. No.: B10786689
M. Wt: 604.6 g/mol
InChI Key: GPSGGQYPYRTZQT-WQYGLUBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMP Inhibitor I (trifluoroacetate salt) is a peptide inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3. These enzymes play a crucial role in the degradation of the extracellular matrix, which is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .

Preparation Methods

The synthesis of MMP Inhibitor I (trifluoroacetate salt) involves the formation of a peptide chain with specific amino acid sequences. The synthetic route typically includes the following steps:

    Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

    Formation of Trifluoroacetate Salt: The purified peptide is then converted to its trifluoroacetate salt form by treatment with trifluoroacetic acid.

Chemical Reactions Analysis

MMP Inhibitor I (trifluoroacetate salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Hydrolysis: Acidic or basic solutions, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Scientific Research Applications

MMP Inhibitor I (trifluoroacetate salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

    Biology: Employed in cell biology research to investigate the role of matrix metalloproteinases in cell migration, invasion, and tissue remodeling.

    Medicine: Utilized in preclinical studies to explore the therapeutic potential of matrix metalloproteinase inhibition in diseases such as cancer, arthritis, and cardiovascular diseases.

    Industry: Applied in the development of diagnostic assays and therapeutic agents targeting matrix metalloproteinases.

Mechanism of Action

MMP Inhibitor I (trifluoroacetate salt) exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the enzymes from degrading the extracellular matrix. The compound mimics the natural substrates of matrix metalloproteinases and forms a stable complex with the enzyme, inhibiting its proteolytic activity. This inhibition can modulate various cellular processes, including cell migration, invasion, and angiogenesis .

Properties

Molecular Formula

C25H35F3N6O8

Molecular Weight

604.6 g/mol

IUPAC Name

(2S)-1-[2-[(2-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H34N6O6.C2HF3O2/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-9-6-10-29(18)19(30)12-25-21(32)15-7-4-5-8-16(15)24;3-2(4,5)1(6)7/h4-5,7-8,13-14,17-18,35H,6,9-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31);(H,6,7)/t14-,17-,18+;/m1./s1

InChI Key

GPSGGQYPYRTZQT-WQYGLUBDSA-N

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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